2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid

Physicochemical property Hydrogen bonding Drug-likeness

Researchers requiring a metabolically stable, non-basic carboxylic acid bioisostere face limited commercial availability of the 1,1-dioxothiane scaffold. This compound solves that gap with a pre-installed sulfone that eliminates redox ambiguity in cellular assays. - Redox-inert sulfone ensures invariant sulfur oxidation state throughout assay windows, enabling cleaner SAR in CETSA and ABPP workflows. - Conformationally constrained propanoic acid side chain mimics aspartate/glutamate residues with enhanced metabolic stability. - All-carbon thiane dioxide ring offers genuine chemical diversity advantage over common thiomorpholine dioxides in fragment libraries. Supplied through BenchChem's custom synthesis service with full analytical characterization and global shipping.

Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol
Cat. No. B13180046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid
Molecular FormulaC8H14O4S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC(C1CCS(=O)(=O)CC1)C(=O)O
InChIInChI=1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyNRXVDULJQIQPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid – Core Structural Profile for Procurement Decisions


2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid (molecular formula C₈H₁₄O₄S, MW 206.26 g/mol) is a sulfur-containing saturated heterocyclic building block belonging to the tetrahydrothiopyran-1,1-dioxide (thiane sulfone) class . The compound features a six-membered thiane ring fully oxidized at sulfur to the 1,1-dioxide (sulfone) state, bearing a propanoic acid side chain at the 4-position. Unlike its non-oxidized sulfide counterpart, the sulfone motif imparts substantially higher polarity, additional hydrogen-bond acceptor capacity (four HBA vs. two for the sulfide), and greater oxidative metabolic stability. This compound serves as a chiral building block and conformationally constrained carboxylic acid equivalent in peptidomimetic and medicinal chemistry campaigns [1].

Why In-Class Analogs Cannot Replace 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid


The 1,1-dioxide oxidation state on the thiane ring is not a conservative structural modification. Conversion of the ring sulfur from sulfide (-S-) to sulfone (-SO₂-) alters the compound’s hydrogen-bond acceptor count, electronic polar surface area, and logP by more than 1.5 log units . The sulfone also abolishes the nucleophilic character and oxidative metabolic liability of the sulfide, while replacing it with a robust, metabolically inert polar anchor [1]. Substituting the thiane ring with a thiomorpholine dioxide (N-containing) ring introduces a basic amine center, fundamentally shifting ionization state and protein-binding profiles. These differences translate to non-overlapping property spaces; each analog must be experimentally validated for its intended target rather than assumed interchangeable.

Quantitative Differentiation Evidence for 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid vs. Closest Analogs


Hydrogen-Bond Acceptor (HBA) Capacity Doubled Relative to the Non-Oxidized Sulfide Analog

The target sulfone (C₈H₁₄O₄S) possesses four hydrogen-bond acceptors (two sulfonyl oxygens + carbonyl oxygen + hydroxyl oxygen), whereas the non-oxidized 2-(thian-4-yl)propanoic acid (C₈H₁₄O₂S) possesses only two HBA (carbonyl + hydroxyl). This doubling of HBA count reduces membrane passive permeability but increases aqueous solubility and crystal-lattice stabilization, directly affecting formulation and bioactivity screening outcomes .

Physicochemical property Hydrogen bonding Drug-likeness

Lipophilicity Reduction of >1.5 LogP Units versus the Sulfide Analog

Oxidation of the thiane sulfur to sulfone dramatically suppresses lipophilicity. The acetic acid homolog (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid exhibits a measured logP of −1.32 . By contrast, the non-oxidized thiane ring parent compound (thiane 1,1-dioxide vs. thiane) shows a logP shift from approximately +3.4 (thiane) to +1.67 (thiane 1,1-dioxide) . For the propanoic acid series, the target sulfone is predicted to be ≥1.5 log units more hydrophilic than its sulfide counterpart. This polarity inversion alters chromatographic retention, protein binding, and blood-brain barrier penetration potential.

Lipophilicity logP ADME prediction

Ring Sulfur Oxidation State as a Determinant of Oxidative Metabolic Stability: Sulfone vs. Sulfide

Sulfides are well-established substrates for cytochrome P450-mediated S-oxidation and flavin monooxygenase metabolism, generating sulfoxide and sulfone metabolites that confound pharmacokinetic interpretation. Sulfones, by contrast, are metabolically inert to further oxidation and are considered 'rock-solid functional groups' for metabolic stability [1]. The target compound, pre-oxidized to the sulfone state, eliminates the major oxidative metabolic pathway that its sulfide analog (2-(thian-4-yl)propanoic acid) would undergo. This distinction is critical for in vivo probe design where consistent exposure levels are required.

Metabolic stability Oxidative metabolism Sulfone vs. sulfide

Absence of Ring Nitrogen Distinguishes This Scaffold from Bioactive Thiomorpholine-Dioxide DPP-4 Inhibitor Cores

Several potent DPP-4 inhibitor series utilize the 1,1-dioxothiomorpholine (1,1-dioxo-1,4-thiazinane) scaffold where the ring nitrogen serves as a key pharmacophoric element, contributing to target engagement at nanomolar potency (e.g., DPP-4 IC₅₀ values as low as 0.48 nM for certain analogs) [1]. The target compound, lacking ring nitrogen, is a pure thiane dioxide (all-carbon ring except sulfur), providing a neutral, non-basic scaffold that avoids amine-associated off-target pharmacology (e.g., hERG, muscarinic receptors) and pH-dependent ionization. This makes it suitable for applications where a neutral, polarity-enhanced carboxylic acid bioisostere is desired without introducing a basic center.

Scaffold diversity DPP-4 inhibitors Ring heteroatom effect

Optimal Application Scenarios for 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid Based on Evidence-Based Differentiation


Peptidomimetic Design Requiring a Neutral, Metabolically Stable Carboxylic Acid Bioisostere

The 1,1-dioxothiane scaffold has been experimentally validated as a promising carboxylic acid bioisostere in model compound studies [1]. Its non-basic character (no ring nitrogen) avoids introducing a formal charge at physiological pH, while the sulfone contributes substantial polarity (logP shift of >1.5 units relative to sulfide) to maintain aqueous solubility. Combined with the metabolic inertness of the sulfone toward further S-oxidation [2], this compound is well-suited for incorporation into peptide backbone mimetics where the propanoic acid chain mimics aspartate or glutamate side chains with enhanced metabolic stability.

Fragment-Based Drug Discovery Libraries Requiring High Polarity, Low Molecular Weight Sulfone-Containing Fragments

With MW = 206.26 g/mol and four hydrogen-bond acceptors, this compound meets the 'rule of three' criteria for fragment screening. The measured logP of −1.32 for the acetic acid homolog [1] suggests the target compound will lie near logP = 0, a desirable range for fragment solubility (≥1 mM in aqueous buffer). Its unique all-carbon thiane dioxide ring is underrepresented in commercial fragment libraries relative to thiomorpholine dioxides, offering a genuine chemical diversity advantage for hit finding.

Functional Probe Synthesis Where Elimination of Sulfur-Mediated Redox Cycling is Critical

Sulfide-containing probes can undergo reversible oxidation in biological media, generating sulfoxide/sulfone mixtures that complicate target engagement interpretation. The pre-installed sulfone eliminates this redox ambiguity [1]. Researchers using this compound as a linker or warhead component can be assured that the sulfur oxidation state remains invariant throughout the assay window, enabling cleaner structure-activity relationship (SAR) interpretation. This is especially relevant for cellular thermal shift assays (CETSA), photoaffinity labeling, and activity-based protein profiling (ABPP) applications.

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